3-(4-ethoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
3-(4-Ethoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidoindole derivative characterized by a fused pyrimidine-indole core. The compound features a 4-ethoxyphenyl substituent at position 3 and a 2-morpholino-2-oxoethylthio group at position 2 (Figure 1). The morpholino moiety contributes to hydrogen bonding capacity (5 hydrogen bond acceptors), which may influence interactions with biological targets such as Toll-like receptors (TLRs) or enzymes .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S/c1-2-32-17-9-7-16(8-10-17)28-23(30)22-21(18-5-3-4-6-19(18)25-22)26-24(28)33-15-20(29)27-11-13-31-14-12-27/h3-10,25H,2,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGPWNZRAIVQBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-ethoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound classified under pyrimidine derivatives, notable for its potential biological activities. This compound features a unique combination of aromatic and heterocyclic structures, which may interact with various biological targets, suggesting its candidacy for pharmaceutical applications.
- Molecular Formula : C₁₈H₁₉N₃O₂S
- Molecular Weight : Approximately 345.43 g/mol
- CAS Number : 610764-96-0
Research indicates that compounds with similar structures exhibit significant activity against various cancer types. The mechanism by which this compound exerts its biological effects likely involves modulation of key signaling pathways, including NFκB activation and interaction with Toll-like receptors (TLRs), particularly TLR4.
Antitumor Activity
A study focused on substituted pyrimido[5,4-b]indoles found that certain derivatives can activate NFκB and stimulate TLR4 in both human and mouse cells. These compounds showed differential production of cytokines, suggesting their role as potential antitumor agents through immune modulation .
Immune Modulation
The compound's morpholino group suggests potential interactions with immune cells, enhancing the innate immune response. Specifically, it has been noted that similar compounds can act as immune modulators with minimal toxicity, making them suitable candidates for therapeutic development .
Case Studies
- Antimicrobial Activity : In related studies, pyrimidine derivatives have shown promising antimicrobial properties against various pathogens. For instance, novel derivatives demonstrated significant activity against bacteria such as E. coli and S. aureus, indicating the potential for broader applications in treating infections .
- Cytotoxicity Studies : Compounds structurally similar to this compound were evaluated for cytotoxic effects on cancer cell lines. The results indicated that modifications at specific positions could enhance activity while reducing cytotoxicity .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₂S |
| Molecular Weight | 345.43 g/mol |
| CAS Number | 610764-96-0 |
| Potential Activities | Antitumor, Immune modulation |
| Cytokine Production | IL-6 and IP-10 modulation |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Lipophilicity: Replacement of the 4-ethoxyphenyl group with smaller substituents (e.g., phenyl or methoxyphenyl) reduces molecular weight and XLogP3, enhancing lipophilicity . The morpholino group in the target compound increases TPSA compared to alkylthio substituents (e.g., isopropylthio), improving solubility .
Biological Activity Trends: Pyrimidoindoles with N-alkyl/aryl-thioacetamide side chains (e.g., Compound 11) exhibit TLR4 selectivity, suggesting the morpholino group in the target compound may confer similar activity . The ethoxy group’s electron-donating properties could enhance binding to hydrophobic pockets in TLR4 or other targets compared to methoxy or unsubstituted phenyl groups .
Heterocyclic Analogues with Similar Side Chains
Table 2: Comparison with Non-Pyrimidoindole Derivatives
Key Observations:
- Core Heterocycle Influence: Quinazolinones (e.g., 5h) and thienopyrimidinones exhibit lower XLogP3 values than pyrimidoindoles, likely due to reduced aromaticity and smaller core structures . The pyrimidoindole core in the target compound may offer enhanced π-π stacking interactions in biological systems compared to quinazolinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
